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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of G-protein coupled
receptor 41 (GPR41) knockout (KO) mouse models in metabolic and inflammatory research.
This document includes summaries of key quantitative data from published studies, detailed
experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

GPRA41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G-protein coupled receptor
activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which
are produced by the gut microbiota through the fermentation of dietary fiber.[1][2] GPR41 is
expressed in various tissues, including enteroendocrine cells, pancreatic B-cells, sympathetic
ganglia, and immune cells, suggesting its involvement in a wide range of physiological
processes.[3][4] GPR41 knockout mouse models have become an invaluable tool to elucidate
the in vivo functions of this receptor and to explore its potential as a therapeutic target for
metabolic and inflammatory diseases.[2][5]

Phenotypic Summary of GPR41 Knockout Mice

The phenotype of GPR41 KO mice can be variable, with some studies reporting a lean
phenotype and others observing obesity.[3][6] These discrepancies may be attributed to
differences in the genetic background of the mice, their gut microbiota composition, and the
specific experimental conditions, including diet.[3]
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Metabolic Phenotype

Studies have shown that male GPR41 KO mice on a low-fat diet can have increased body fat
mass and impaired glucose tolerance compared to wild-type (WT) counterparts.[7] When fed a
high-fat diet, these male KO mice exhibit reduced energy expenditure and a further increase in
body fat mass.[7][8] In contrast, some studies have reported that GPR41 KO mice are leaner
than their WT littermates, a phenotype that is dependent on the presence of gut microbiota and
is associated with increased gut motility and reduced absorption of SCFAs.[3][6] GPR41 has
also been implicated in the regulation of insulin secretion, with KO mice showing fasting
hypoglycemia and increased glucose-stimulated insulin secretion from isolated islets.[4]

Gut Motility

GPRA41 deficiency has been linked to increased intestinal transit rates.[3] This is thought to be
due to reduced expression of Peptide YY (PYY), an enteroendocrine-derived hormone that
inhibits gut motility.[3][6] The accelerated transit time could lead to decreased absorption of
nutrients, including SCFAs, potentially contributing to the lean phenotype observed in some
studies.[3]

Inflammatory Response

GPRA41 plays a role in modulating inflammatory responses in the gut. Studies using models of
colitis, such as administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) or infection with
Citrobacter rodentium, have shown that GPR41 KO mice exhibit reduced inflammatory
responses compared to WT mice.[9] SCFAs, acting through GPR41 and GPR43 on intestinal
epithelial cells, can induce the production of chemokines and cytokines, which are crucial for
recruiting immune cells and orchestrating an effective immune response.[9][10]

Data Presentation
Table 1: Body Weight and Composition in GPR41 KO
Mice
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Age
Parameter Genotype Diet < Value Reference
(weeks)
Body Weight
WT (male) Low-fat 40 385+15 [11]
©))
GPR41 KO
Low-fat 40 39.1+1.8 [11]
(male)
WT (female) Low-fat 40 295+1.1 [11]
GPR41 KO
Low-fat 40 289+1.0 [11]
(female)
Body Fat
WT (male) Low-fat 40 156+1.2 [11]
Mass (%)
GPR41 KO
Low-fat 40 20.1+1.5 [11]
(male)
Lean Body
WT (male) Low-fat 40 29.1+0.8 [11]
Mass (g)
GPR41 KO
Low-fat 40 28.4+0.9 [11]
(male)
p <0.05
compared to
WT

Table 2: Glucose Homeostasis in GPR41 KO Mice
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. Measureme
Parameter Genotype Diet . Value Reference
n
Fasting Blood
Glucose WT N/A Baseline ~5.5 [4]
(mmol/L)
GPR41 KO N/A Baseline ~4.5 [4]
Glucose
AUC (mmol/L
Tolerance WT (male) Low-fat in) ~1500 [7]
X min
Test (AUC)
GPR41 KO AUC (mmol/L
Low-fat ) ~1800 [7]
(male) X min)
*n <0.05
compared to
WT

ble 3: liture i :

. Value (kJ/h per
Parameter Genotype Diet Reference
mouse)

24h Energy

) WT (male) High-fat ~1.5 [8][12]
Expenditure

GPR41 KO

High-fat ~1.3 [8][12]
(male)

p <0.05
compared to WT

Table 4: Gut Transit Time in GPR41 KO Mice
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Value
Parameter Genotype Condition (Geometric Reference
Center)
Cocolonized with
) ) B.
Intestinal Transit ~ WT ) ) ~5.5 [13]
thetaiotaomicron
and M. smithii
Cocolonized with
B.
GPR41 KO _ _ ~6.5 [13]
thetaiotaomicron
and M. smithii

p<0.01
compared to WT

Signaling Pathways and Experimental Workflows
GPRA41 Signaling Pathway

Extracellular Space Plasma Membrane
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Caption: GPR41 Signaling Pathway.
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Experimental Workflow for Metabolic Phenotyping

GPR41 KO and WT Mice

Dietary Intervention
(e.g., High-Fat Diet)
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Body Composition Analysis
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Glucose Tolerance Test (GTT)

Insulin Tolerance Test (ITT)

Data Analysis and Interpretation
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Caption: Metabolic Phenotyping Workflow.

Experimental Workflow for Colitis Induction and
Analysis
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GPR41 KO and WT Mice

Colitis Induction
(e.g., Citrobacter rodentium)

Clinical Monitoring
(Body Weight, Stool Consistency)

Tissue Collection
(Colon, Serum)

Histological Analysis Cytokine Measurement (ELISA)

Data Analysis and Interpretation
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Caption: Colitis Induction and Analysis Workflow.

Experimental Protocols
Generation of GPR41 Knockout Mice

GPR41 knockout mice are typically generated using homologous recombination in embryonic
stem (ES) cells.

Protocol:
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Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the
Gpr41 gene with a selectable marker, such as a neomycin resistance cassette. Homology
arms flanking the targeted region are included to facilitate homologous recombination.

ES Cell Transfection: The targeting vector is electroporated into ES cells derived from a
specific mouse strain (e.g., 129/Sv).

Selection of Recombinant ES Cells: ES cells are cultured in the presence of a selection
agent (e.g., G418) to select for cells that have incorporated the targeting vector.

Screening for Homologous Recombination: Resistant ES cell clones are screened by
Southern blotting or PCR to identify those with the correctly targeted Gpr41 allele.

Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor
mouse (e.g., C57BL/6J).

Generation of Chimeric Mice: The injected blastocysts are transferred to pseudopregnant
surrogate mothers. The resulting offspring (chimeras) will have a mix of cells derived from
the host blastocyst and the injected ES cells.

Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring with a coat
color indicative of the ES cell lineage are genotyped to confirm germline transmission of the
targeted allele.

Breeding to Homozygosity: Heterozygous mice are intercrossed to generate homozygous
GPR41 knockout mice.

Metabolic Phenotyping

a. Indirect Calorimetry

This technigue measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to
determine energy expenditure and the respiratory exchange ratio (RER).

Protocol:

o Acclimation: Individually house mice in the metabolic cages for at least 24 hours before data
collection to allow for acclimation to the new environment.
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o Data Collection: Monitor VO2, VCOz, food and water intake, and locomotor activity
continuously for 24-48 hours.

o Calculation of Energy Expenditure: Energy expenditure (EE) is calculated using the Weir
equation: EE (kcal/hr) = 3.941 x VO2z (L/hr) + 1.106 x VCO2 (L/hr).

o Calculation of RER: RER is calculated as the ratio of VCO2 to VO2. An RER value close to
1.0 indicates carbohydrate oxidation, while a value around 0.7 indicates fat oxidation.

o Data Analysis: Analyze the data for differences in energy expenditure, RER, food intake, and
activity levels between GPR41 KO and WT mice, often separated into light and dark cycles.

b. Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of a mouse to clear a glucose load from the blood.
Protocol:

o Fasting: Fast mice for 6 hours with free access to water.

o Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the
glucose concentration using a glucometer.

e Glucose Administration: Administer a 2 g/kg body weight bolus of a 20% glucose solution via
oral gavage.

» Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120
minutes after glucose administration and measure glucose levels.

» Data Analysis: Plot the blood glucose concentration over time and calculate the area under
the curve (AUC) to quantify glucose tolerance.

c. Insulin Tolerance Test (ITT)
The ITT measures the whole-body insulin sensitivity.

Protocol:
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o Fasting: Fast mice for 4-6 hours with free access to water.

» Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the
glucose concentration.

e Insulin Administration: Administer an intraperitoneal (IP) injection of human insulin at a dose
of 0.75 U/kg body weight.

e Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 45, and 60
minutes after insulin injection and measure glucose levels.

o Data Analysis: Plot the blood glucose concentration over time. The rate of glucose
disappearance reflects insulin sensitivity.

Gut Motility Assay

Whole Gut Transit Time using Carmine Red

This assay measures the time it takes for a non-absorbable marker to travel through the entire
gastrointestinal tract.

Protocol:
o Fasting: Fast mice for 4 hours with free access to water.

o Marker Administration: Administer 0.2 ml of a 5% carmine red solution in 0.5%
methylcellulose via oral gavage.

e Monitoring: House mice individually in clean cages with white paper bedding to easily
visualize the colored fecal pellets.

o Time Recording: Record the time of gavage and the time of the appearance of the first red
fecal pellet.

o Calculation: The whole gut transit time is the time difference between gavage and the
appearance of the first red pellet.

Induction and Analysis of Colitis
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Citrobacter rodentium Infection

C. rodentium is a natural mouse pathogen that induces colitis, providing a model to study host-
pathogen interactions and intestinal inflammation.

Protocol:

C. rodentium Culture: Grow C. rodentium overnight in Luria-Bertani (LB) broth.

« Infection: Infect mice by oral gavage with approximately 2.5 x 108 colony-forming units
(CFUs) of C. rodentium in 100 ul of LB broth.

 Clinical Monitoring: Monitor mice daily for changes in body weight and stool consistency.

» Tissue Collection: At a designated time point post-infection (e.g., day 10), euthanize the mice
and collect the colon and serum.

 Histological Analysis:

Fix a section of the colon in 10% neutral buffered formalin.

o

[¢]

Embed the tissue in paraffin and cut 5 um sections.

o

Stain the sections with hematoxylin and eosin (H&E).

[e]

Score the sections for the severity of inflammation, including immune cell infiltration,
epithelial hyperplasia, and goblet cell depletion.

o Cytokine Measurement (ELISA):
o Prepare serum from the collected blood.

o Use commercially available ELISA kits to measure the concentrations of pro-inflammatory
cytokines (e.g., TNF-a, IFN-y, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the
serum according to the manufacturer's instructions.

Conclusion
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GPR41 knockout mouse models have provided significant insights into the role of this receptor
in metabolism, gut function, and inflammation. The variability in the reported phenotypes
underscores the importance of considering genetic background, gut microbiota, and diet when
designing and interpreting experiments. The protocols and data presented in these application
notes serve as a valuable resource for researchers utilizing GPR41 KO mice to investigate the
intricate interplay between the gut microbiome and host physiology, and to explore novel
therapeutic strategies for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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